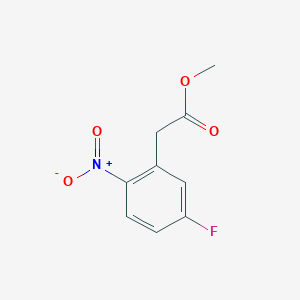

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

Overview

Description

Methyl 2-(5-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a nitro group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-fluoro-2-nitrophenyl)acetate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products:

Reduction: 2-(5-fluoro-2-aminophenyl)acetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Hydrolysis: 2-(5-fluoro-2-nitrophenyl)acetic acid

Scientific Research Applications

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

- Methyl 2-(2-fluoro-5-nitrophenyl)acetate

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Comparison: Methyl 2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning affects its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a nitro group attached to a phenyl ring. This compound has demonstrated various biological activities, particularly in the context of enzyme interactions, potential anticancer effects, and antimycobacterial properties.

This compound has the molecular formula CHFNO. The synthesis typically involves multiple steps, including the introduction of the nitro and fluorine substituents on the phenyl ring, followed by esterification processes. The compound appears as a pale-yellow to yellow-brown liquid and is often used as an intermediate in organic synthesis due to its reactivity with various nucleophiles and electrophiles.

The biological activity of this compound primarily revolves around its interaction with enzymes. For instance, esterases can hydrolyze the acetate group to release 5-Fluoro-2-nitrophenol, which may undergo further metabolic transformations. The nitro group can be reduced by nitroreductases, leading to amino derivatives that interact with various cellular targets. This mechanism underlies its potential applications in studying enzyme kinetics and mechanisms.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have shown effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents. For example, derivatives of this compound have been evaluated for their effects on breast cancer cell lines (e.g., MDA-MB-231), showing significant apoptosis-inducing activities at concentrations as low as 1 µM .

The apoptosis-inducing activity was confirmed by enhanced caspase-3 activity, suggesting that this compound could be a valuable lead in developing new anticancer therapies.

Antimycobacterial Activity

This compound and its derivatives are also being explored for their antimycobacterial properties. Initial findings suggest that these compounds interfere with iron homeostasis, which is crucial for the survival of Mycobacterium tuberculosis. This property positions them as promising candidates for developing new treatments for tuberculosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-nitrophenol | Lacks acetate group | Hydrolysis product; interacts with enzymes |

| 2-Nitrophenyl acetate | Lacks fluorine substituent | Similar reactivity; less potent |

| 5-Fluoro-2-aminophenyl acetate | Reduction product | Potential anticancer activity; amino derivatives |

The unique combination of fluorine and nitro substituents along with the acetate ester group in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can serve as a substrate for various esterases, providing insights into enzyme kinetics and mechanisms.

- Antitumor Activity : In vitro studies indicated that this compound could induce significant morphological changes in cancer cells, enhancing apoptosis markers such as caspase activation at low concentrations (1 µM) .

- Antimycobacterial Screening : Compounds derived from this compound were screened against M. tuberculosis, showing promising results in disrupting iron homeostasis critical for bacterial proliferation .

Properties

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJDBYCUWNTRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286585 | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29640-99-1 | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.